molecular formula C9H7N3S B13798991 2H-[1,3,5]Thiadiazino[3,2-a]benzimidazole CAS No. 75173-55-6

2H-[1,3,5]Thiadiazino[3,2-a]benzimidazole

Cat. No.: B13798991
CAS No.: 75173-55-6
M. Wt: 189.24 g/mol
InChI Key: JBRXSKURPKTFTA-UHFFFAOYSA-N
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Description

2H-[1,3,5]Thiadiazino[3,2-a]benzimidazole is a heterocyclic compound that features a fused ring system combining a benzimidazole core with a thiadiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-[1,3,5]Thiadiazino[3,2-a]benzimidazole typically involves the cyclization of benzimidazole derivatives with thiocarbonyl compounds. One common method includes the reaction of benzimidazole-2-thione with alkylating agents, followed by intramolecular cyclization to form the thiadiazine ring . The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scalable versions of the laboratory synthesis methods. This could include continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2H-[1,3,5]Thiadiazino[3,2-a]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at positions on the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Studied for its potential use in developing new pharmaceuticals, particularly as enzyme inhibitors.

Mechanism of Action

The mechanism by which 2H-[1,3,5]Thiadiazino[3,2-a]benzimidazole exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: Shares the benzimidazole core but lacks the thiadiazine ring.

    Thiadiazole: Contains the thiadiazole ring but lacks the benzimidazole core.

    Benzothiazole: Similar structure but with a sulfur atom replacing one of the nitrogen atoms in the benzimidazole ring.

Uniqueness

2H-[1,3,5]Thiadiazino[3,2-a]benzimidazole is unique due to its fused ring system, which combines the properties of both benzimidazole and thiadiazine. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

75173-55-6

Molecular Formula

C9H7N3S

Molecular Weight

189.24 g/mol

IUPAC Name

2H-[1,3,5]thiadiazino[3,2-a]benzimidazole

InChI

InChI=1S/C9H7N3S/c1-2-4-8-7(3-1)11-9-12(8)5-10-6-13-9/h1-5H,6H2

InChI Key

JBRXSKURPKTFTA-UHFFFAOYSA-N

Canonical SMILES

C1N=CN2C3=CC=CC=C3N=C2S1

Origin of Product

United States

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